Salcaprozic acid
Overview
Description
Salcaprozate sodium (SNAC) is recognized as a potent intestinal permeation enhancer for oral delivery of macromolecules, facilitating the absorption of nutrients and pharmaceutical agents that otherwise have low bioavailability due to their poor permeability across the intestinal epithelium. SNAC, along with sodium caprate (C10), represents one of the most advanced permeation enhancers tested in clinical trials for enhancing oral macromolecule delivery. The debate over the mechanisms of action of SNAC continues, with recent studies suggesting additional effects beyond increasing passive transcellular permeation, such as a pH-elevating effect in the stomach that could benefit the oral delivery of certain medications like semaglutide (Twarog et al., 2019).
Scientific Research Applications
Intestinal Permeation Enhancement
Salcaprozate sodium (SNAC) is recognized as a potent intestinal permeation enhancer, primarily used to facilitate the oral delivery of macromolecules. Extensive studies have been conducted to understand its mechanism of action, comparing it with other agents like sodium caprate (C10). Although SNAC was initially believed to increase passive transcellular permeation, recent insights suggest a multifaceted mechanism involving pH elevation, monomer induction, and pepsin inhibition in the stomach, particularly for the oral delivery of semaglutide. Despite certain ambiguities in the distinct mechanisms of SNAC and C10 at epithelial interactions, both agents have shown efficacy in enhancing the oral bioavailability of macromolecules in clinical trials, albeit variably. SNAC, in particular, enjoys Generally Recognized As Safe (GRAS) status and is FDA-approved as a medical food component (Twarog et al., 2019).
Role in Plant Growth and Defense
Salicylic acid (SA), a compound related to Salcaprozic acid, has been the center of significant research due to its role as an endogenous signal in plant defense against pathogens. Apart from its involvement in biotic and abiotic stress responses, SA is critical in regulating various physiological and biochemical processes throughout a plant's lifespan. Understanding its molecular targets and modes of action can provide deeper insights into the complex signaling network of SA, confirming its vital role in plant health and disease (Rivas-San Vicente & Plasencia, 2011).
Antimicrobial Applications
Microencapsulation of salicylic acid has shown promising results in exerting antibacterial effects. Salicylic acid microcapsules (SAMs) have demonstrated significant inhibitory concentrations against bacteria such as Escherichia coli and Staphylococcus aureus. SAMs embedded into hand sanitizers have also showcased pronounced sterilization activity, highlighting their potential for antimicrobial purposes in food safety and public health (Song et al., 2022).
Enhancing Angiogenesis
Salvia miltiorrhiza, containing salvianolic acid B (Sal B), a relative of Salcaprozic acid, has been clinically used in Asia for improving microcirculation. Research indicates that Sal B, and the crude extract of Salvia miltiorrhiza, enhance angiogenesis in endothelial cell lines by up-regulating the gene expression of matrix metalloproteinase-2 (MMP-2), vascular endothelial growth factor (VEGF), and its receptors. This suggests that both the crude extract and Sal B can promote angiogenic processes, which may have therapeutic implications in cardiovascular diseases and tissue regeneration (Lay et al., 2003).
Safety And Hazards
properties
IUPAC Name |
8-[(2-hydroxybenzoyl)amino]octanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c17-13-9-6-5-8-12(13)15(20)16-11-7-3-1-2-4-10-14(18)19/h5-6,8-9,17H,1-4,7,10-11H2,(H,16,20)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEKDCUDSORUJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCCCCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60171523 | |
Record name | Salcaprozic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60171523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Salcaprozic acid | |
CAS RN |
183990-46-7 | |
Record name | Salcaprozic acid [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183990467 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Salcaprozic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60171523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-[(2-hydroxybenzoyl)amino]octanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SALCAPROZIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X88E147FCU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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